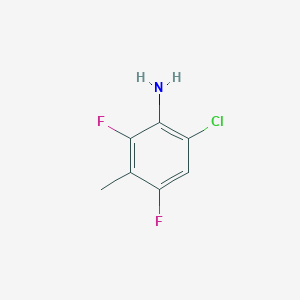

6-Chloro-2,4-difluoro-3-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-2,4-difluoro-3-methylaniline is an organic compound with the molecular formula C7H6ClF2N and a molecular weight of 177.58 g/mol It is a derivative of aniline, characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with a methyl group

Méthodes De Préparation

The synthesis of 6-Chloro-2,4-difluoro-3-methylaniline typically involves multi-step organic reactions. One common method is the halogenation of 3-methylaniline, followed by fluorination and chlorination under controlled conditions . Industrial production methods often employ catalytic processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the choice of solvents, play a crucial role in the efficiency of the synthesis.

Analyse Des Réactions Chimiques

6-Chloro-2,4-difluoro-3-methylaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound is also involved in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

6-Chloro-2,4-difluoro-3-methylaniline can be synthesized through several methods, typically involving halogenation and amination reactions. The presence of chloro and difluoro groups enhances its reactivity and biological activity. The molecular formula is C7H6ClF2N, and its structure contributes to its unique properties.

The compound exhibits notable biological activities that make it valuable in scientific research:

1. Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. Studies indicate that compounds with similar structures demonstrate effectiveness against various pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) for these compounds can be as low as 4.88 µg/mL, showcasing potent antimicrobial effects .

2. Anticancer Properties

This compound has been investigated for its anticancer potential. Similar derivatives have shown activity against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). Certain analogs exhibited IC50 values lower than 50 µM, suggesting they may outperform traditional chemotherapeutics like Doxorubicin .

3. Inhibition of Protein Kinases

this compound has been studied as an inhibitor of protein kinases, particularly in cancer therapy contexts. Its ability to inhibit vascular endothelial growth factor receptor tyrosine kinase indicates potential in impeding tumor angiogenesis .

Applications in Agrochemicals

The compound is also relevant in the field of agrochemicals, where it serves as an intermediate in the synthesis of pesticides. Its role in the production of insecticides such as Fipronil highlights its importance in agricultural practices. However, environmental persistence raises concerns regarding ecological impact, necessitating ongoing research to optimize synthesis methods for sustainability .

Case Study 1: Structure-Activity Relationship

A study focused on the structure-activity relationship (SAR) evaluated various halogenated anilines to assess their biological activities. The introduction of fluorine groups significantly enhanced metabolic stability and bioactivity compared to non-fluorinated analogs. This was particularly evident in assays measuring antagonistic activity at P2X3 receptors, where trifluoromethyl derivatives exhibited up to tenfold increases in potency .

Case Study 2: Environmental Impact

Research into the environmental impact of agrochemical applications revealed that while this compound is effective against pests, its persistence in the environment poses risks. Efforts are being made to improve synthesis methods to reduce waste and enhance sustainability without compromising efficacy .

Mécanisme D'action

The mechanism of action of 6-Chloro-2,4-difluoro-3-methylaniline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological pathways, making the compound a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

6-Chloro-2,4-difluoro-3-methylaniline can be compared with other halogenated anilines, such as:

- 2,4-Difluoroaniline

- 3-Chloro-4-fluoroaniline

- 2-Chloro-5-fluoroaniline

These compounds share similar structural features but differ in the position and type of halogen atoms. The unique combination of chlorine and fluorine in this compound imparts distinct chemical properties, making it particularly useful in specific applications .

Activité Biologique

6-Chloro-2,4-difluoro-3-methylaniline is an organic compound with the molecular formula C7H6ClF2N and a molecular weight of 177.58 g/mol. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals.

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and fluorination of 3-methylaniline. The presence of electron-withdrawing groups like chlorine and fluorine enhances its reactivity, allowing it to participate in various chemical reactions such as:

- Nucleophilic Aromatic Substitution

- Oxidation and Reduction Reactions

- Coupling Reactions (e.g., Suzuki-Miyaura coupling)

These reactions make the compound a valuable intermediate in organic synthesis and drug development .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The unique combination of chlorine and fluorine atoms enhances its reactivity, allowing it to form stable complexes with various substrates. This property can modulate biological pathways, making it a useful tool in biochemical research .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives with similar structural features have been shown to exhibit cytotoxic effects against various cancer cell lines:

| Compound | IC50 (µM) | Target Cell Lines |

|---|---|---|

| Compound A | 0.48 | MCF-7 (breast cancer) |

| Compound B | 1.54 | HCT-116 (colon cancer) |

| Compound C | 15.63 | MCF-7 (similar to Tamoxifen) |

These findings suggest that modifications in the molecular structure can significantly impact biological activity, particularly in the context of cancer treatment .

Case Studies

- Study on Fluorinated Anilines : A study investigated various fluorinated anilines, including derivatives of this compound. It was found that these compounds exhibited varying degrees of cytotoxicity against human cancer cell lines, with specific structural modifications leading to enhanced activity .

- Structure-Activity Relationship (SAR) : Research focused on the SAR of halogenated anilines demonstrated that the introduction of electron-withdrawing groups at specific positions on the aromatic ring significantly increased biological potency. This highlights the importance of structural design in developing effective therapeutic agents .

Applications in Drug Development

The compound is being explored for its potential as a precursor in drug development due to its biological activity. Its ability to modulate key biological pathways makes it an attractive candidate for further research in pharmacology .

Propriétés

IUPAC Name |

6-chloro-2,4-difluoro-3-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c1-3-5(9)2-4(8)7(11)6(3)10/h2H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOLOAJWIDWUGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)Cl)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.